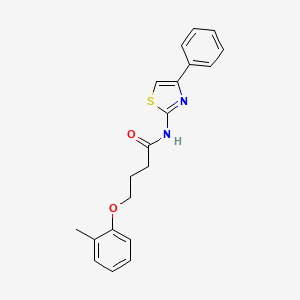

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドは、アミド類に属する有機化合物です。これは、2-メチルフェノキシ基と4-フェニル-1,3-チアゾール-2-イル基が結合したブタンアミド骨格を特徴としています。

合成方法

合成経路と反応条件

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。

チアゾール環の形成: チアゾール環は、適切なα-ハロケトンとチオ尿素を塩基性条件下で反応させることで合成できます。

フェニル基の結合: フェニル基は、フリーデル・クラフツアシル化反応によって導入できます。

ブタンアミド骨格の形成: ブタンアミド骨格は、酪酸を適切なアミンと反応させることで合成できます。

カップリング反応: 最後のステップは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用いて、トリエチルアミンなどの塩基の存在下で、2-メチルフェノキシ基と4-フェニル-1,3-チアゾール-2-イル基をブタンアミド骨格に結合させることです。

工業的生産方法

この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、自動合成、グリーンケミストリーの原則の使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butyric acid with an appropriate amine.

Coupling Reactions: The final step involves coupling the 2-methylphenoxy group and the 4-phenyl-1,3-thiazol-2-yl group to the butanamide backbone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

化学反応の分析

反応の種類

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化できます。

還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 特にフェノキシ基とチアゾール環で求核置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主要な生成物

酸化: 酸化部位に応じて、カルボン酸またはケトン。

還元: 還元部位に応じて、アルコールまたはアミン。

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

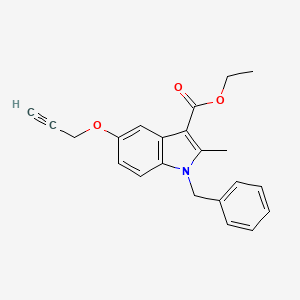

科学研究への応用

化学

化学では、4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。これは、特定の特性を持つ新しい材料の開発のための前駆体として役立つ可能性があります。

生物学

生物学的研究では、この化合物は、タンパク質や核酸などの生体高分子と小分子間の相互作用を研究するために使用できます。また、新しい生化学アッセイの開発にも使用できます。

医学

医薬品化学では、4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドは、その潜在的な治療特性について調査されています。これは、特定の病気の治療を標的にした新薬の開発のためのリード化合物として機能する可能性があります。

産業

産業部門では、この化合物は特殊化学品や材料の合成に使用できます。また、新しい触媒の開発や製薬品の生産における中間体としても応用が見られる可能性があります。

科学的研究の応用

Chemistry

In chemistry, 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as an intermediate in the production of pharmaceuticals.

作用機序

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。フェノキシ基とチアゾール基は、水素結合、疎水性相互作用、π-πスタッキングに関与することができ、化合物の結合親和性と特異性に影響を与えます。

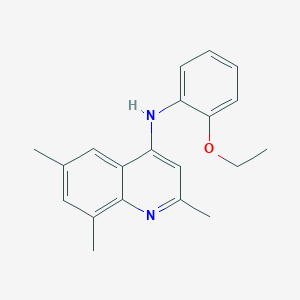

類似化合物の比較

類似化合物

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)アセトアミド: 構造は似ていますが、アセトアミド骨格です。

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)プロパンアミド: 構造は似ていますが、プロパンアミド骨格です。

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ペンタンアミド: 構造は似ていますが、ペンタンアミド骨格です。

独自性

4-(2-メチルフェノキシ)-N-(4-フェニル-1,3-チアゾール-2-イル)ブタンアミドは、その機能基の特定の組み合わせによって、独特の化学的および生物学的特性を備えているため、独特です。フェノキシ基とチアゾール基の両方が存在することにより、分子標的とのさまざまな相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Similar Compounds

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide backbone.

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide backbone.

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and thiazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

特性

分子式 |

C20H20N2O2S |

|---|---|

分子量 |

352.5 g/mol |

IUPAC名 |

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C20H20N2O2S/c1-15-8-5-6-11-18(15)24-13-7-12-19(23)22-20-21-17(14-25-20)16-9-3-2-4-10-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,22,23) |

InChIキー |

JBALGLJJEPVOGC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636331.png)

![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11636334.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636344.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11636345.png)

![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11636352.png)

![N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11636362.png)

![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636375.png)

![6-benzyl-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11636386.png)

![N-[4-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B11636388.png)

![3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11636391.png)

![8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B11636425.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636432.png)